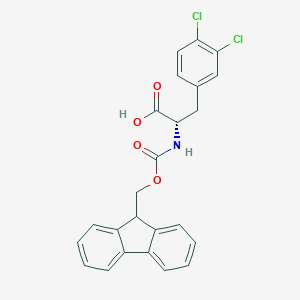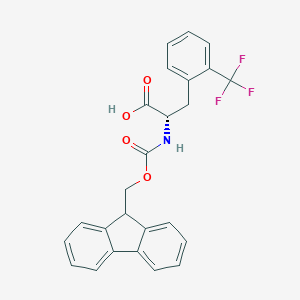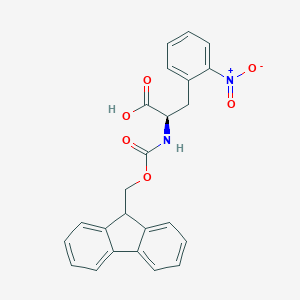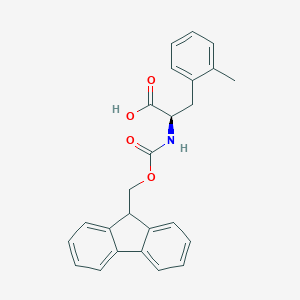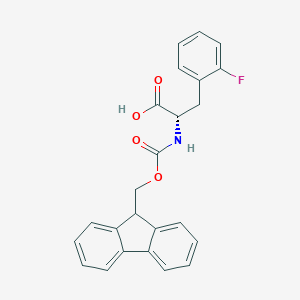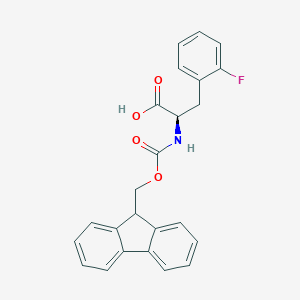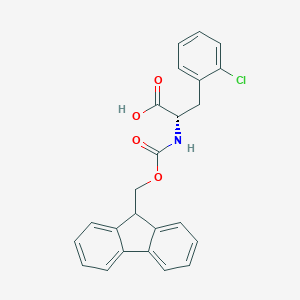
Fmoc-Ala-OH-15N
Übersicht
Beschreibung
“Fmoc-Ala-OH-15N” is a labeled analogue of N-Fmoc-L-alanine . N-Fmoc-L-alanine is a Fmoc-protected form of L-Alanine . The Fmoc group provides stability and protection during peptide synthesis .
Synthesis Analysis
“Fmoc-Ala-OH-15N” is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Alanine is one of the simplest amino acids - a methyl group as the side chain .
Molecular Structure Analysis
The molecular formula of “Fmoc-Ala-OH-15N” is C1513C3H1715NO4 . It has an average mass of 315.303 Da and a monoisotopic mass of 315.122864 Da .
Chemical Reactions Analysis
The Fmoc group in “Fmoc-Ala-OH-15N” provides stability and protection during peptide synthesis . It can be easily removed to expose the free amino group for further reactions .
Physical And Chemical Properties Analysis
“Fmoc-Ala-OH-15N” has a molecular weight of 312.33 . It is a solid substance with an optical activity of [α]20/D -18°, c = 1 in DMF . It has a melting point of 147-153 °C (lit.) .
Wissenschaftliche Forschungsanwendungen
Fmoc-Ala-OH-15N: A Comprehensive Analysis of Scientific Research Applications
Proteomics Studies: Fmoc-Ala-OH-15N, with its isotopic labeling of nitrogen (15N), is particularly useful in proteomics research. The 15N isotope serves as a stable isotope label, allowing for the detailed analysis of protein structure and function through techniques like mass spectrometry. This can help in identifying and quantifying proteins in different biological samples.
Solid Phase Peptide Synthesis (SPPS): The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino group during SPPS, making Fmoc-Ala-OH-15N a valuable reagent for synthesizing peptides. The 15N label also allows for the incorporation of a stable isotope into the synthesized peptides, which is beneficial for subsequent analytical procedures.
Drug Discovery and Development: In drug discovery, Fmoc-Ala-OH-15N can be used to create peptides that mimic parts of protein targets or act as potential drug candidates. The 15N labeling facilitates the tracking and analysis of these peptides during in vitro and in vivo studies.
Biomolecular Interaction Studies: Researchers can use Fmoc-Ala-OH-15N to study biomolecular interactions, such as protein-protein or protein-ligand interactions. The isotopic labeling allows for more precise measurements of binding affinities and kinetics.
Structural Biology: In structural biology, Fmoc-Ala-OH-15N can contribute to NMR spectroscopy studies by providing a way to label proteins with 15N. This enhances the resolution and quality of NMR spectra, aiding in the determination of three-dimensional structures of proteins.
Metabolic Labeling: Fmoc-Ala-OH-15N can be used for metabolic labeling of cells, where it is incorporated into newly synthesized proteins. This technique is useful for studying protein synthesis rates, turnover, and degradation pathways.
Biomedical Research: The compound’s potential for creating self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides opens avenues for biomedical applications such as tissue engineering and drug delivery systems .
Wirkmechanismus
Target of Action
Fmoc-Ala-OH-15N, also known as N-(9-Fluorenylmethoxycarbonyl)-L-alanine-15N, is primarily used in the field of peptide synthesis . Its primary targets are the amino groups present in the peptide chain . The role of these amino groups is crucial as they participate in the formation of peptide bonds, which link amino acids together to form peptides.
Mode of Action
The mode of action of Fmoc-Ala-OH-15N involves the temporary masking of the N-terminal amino group during peptide synthesis . This masking prevents unwanted side reactions during the peptide assembly process . The Fmoc group is then removed, allowing the amino group to participate in the formation of peptide bonds .
Biochemical Pathways
Fmoc-Ala-OH-15N plays a role in solid-phase peptide synthesis, facilitating the stepwise elongation of peptide chains . It is used as a building block in the preparation of various peptides, including triazolopeptides and azapeptides . The synthesis of these peptides can have downstream effects on various biochemical pathways, depending on the specific sequence and structure of the synthesized peptide .
Result of Action
The result of Fmoc-Ala-OH-15N’s action is the successful synthesis of peptides with the desired sequence and structure . These peptides can have various molecular and cellular effects depending on their specific properties and the biological context in which they are used.
Action Environment
The action, efficacy, and stability of Fmoc-Ala-OH-15N can be influenced by various environmental factors. For instance, the conditions under which peptide synthesis is carried out, such as temperature and pH, can affect the efficiency of Fmoc-Ala-OH-15N’s action . Additionally, the storage conditions of Fmoc-Ala-OH-15N can impact its stability, with a recommended storage temperature of 2-8°C .
Safety and Hazards
When handling “Fmoc-Ala-OH-15N”, it is recommended to avoid breathing mist, gas or vapours . Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
“Fmoc-Ala-OH-15N” is a novel scaffold for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters . It has potential applications in diverse fields such as antimicrobial materials, emulsifiers for food, cosmetic, and biomedical industries .
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i19+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXZOFZKSQXPDC-DKOIJTIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456747 | |
| Record name | Fmoc-Ala-OH-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Ala-OH-15N | |
CAS RN |
117398-49-9 | |
| Record name | Fmoc-Ala-OH-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


